2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1250840-53-9
VCID: VC3397482
InChI: InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2
SMILES: C1COCC2=CC(=C(N=C21)Cl)C#N
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

CAS No.: 1250840-53-9

Cat. No.: VC3397482

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile - 1250840-53-9

Specification

CAS No. 1250840-53-9
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2
Standard InChI Key RBUNTZJDWXSXNN-UHFFFAOYSA-N
SMILES C1COCC2=CC(=C(N=C21)Cl)C#N
Canonical SMILES C1COCC2=CC(=C(N=C21)Cl)C#N

Introduction

Chemical Identity and Physical Properties

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is identified by the CAS Number 1250840-53-9 and possesses distinctive physical and chemical characteristics that define its behavior in various chemical environments .

Structural Characteristics

The compound features a pyrano[4,3-b]pyridine core scaffold, which consists of fused pyridine and pyran rings. The presence of a chloro substituent at position 2 and a carbonitrile (nitrile or cyano) group at position 3 contributes to its unique reactivity profile. Its molecular structure can be represented by the following key identifiers:

PropertyValue
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Physical StateWhite solid
CAS Number1250840-53-9

The molecular structure demonstrates the characteristic heterocyclic framework with specific functional groups that influence its chemical behavior and potential applications .

Related Compound Comparison

A closely related compound, 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine (without the carbonitrile group), shares similar structural features but differs in its molecular composition and properties:

Property2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Molecular FormulaC8H8ClNOC9H7ClN2O
Molecular Weight169.608 g/mol194.62 g/mol
CAS Number1260663-71-51250840-53-9
Density1.3±0.1 g/cm³Not reported
Boiling Point281.8±40.0 °C at 760 mmHgNot reported
Flash Point124.2±27.3 °CNot reported

This comparison highlights the impact of the carbonitrile group on the compound's fundamental properties .

Synthesis and Preparation

The synthesis of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile follows specific procedures that have been documented in chemical literature.

Synthetic Route

A documented synthesis method involves a two-step process with the second step being particularly crucial for the formation of the target compound:

  • Preparation of the precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

  • Chlorination reaction to convert the 2-oxo group to a 2-chloro substituent

Detailed Synthesis Procedure

The second step of the synthesis process, which produces 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile from its precursor, follows this procedure:

  • The precursor 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (2.50 g, 14.4 mmol) is dissolved in phosphoryl chloride (20 mL).

  • The mixture is heated under reflux with continuous stirring for 4 hours.

  • After cooling to room temperature, the reaction mixture is slowly added to a saturated aqueous sodium hydrogen carbonate solution at 0°C.

  • The resulting mixture is extracted with chloroform.

  • The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification is achieved through silica gel column chromatography using a hexane:ethyl acetate (50:50) solvent system.

  • This procedure yields 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.85 g) as a white solid, with a yield of 66% .

Chemical Reactivity

The reactivity of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can be inferred from its structural features, particularly the presence of the chloro and carbonitrile functional groups.

Reactive Sites

The compound contains several potentially reactive sites:

  • The chloro group at position 2 makes it susceptible to nucleophilic substitution reactions

  • The carbonitrile group at position 3 can participate in various transformations including hydrolysis, reduction, and addition reactions

  • The pyridine nitrogen offers possibilities for coordination with metal ions or protonation

  • The partially saturated pyran ring may undergo ring-opening under specific conditions

These reactive sites contribute to the compound's potential utility as a building block in synthetic organic chemistry, particularly in the development of more complex heterocyclic systems.

Comparison with Structural Analogs

Structural analogs of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile include compounds with modified substituents or alterations to the core scaffold. Understanding these relationships is crucial for developing new compounds with tailored properties.

Core Structure Variations

The pyrano[4,3-b]pyridine scaffold represents an important structural motif in heterocyclic chemistry. Variations can include:

  • Different substituents at positions 2 and 3

  • Modifications to the saturation state of the pyran ring

  • Introduction of additional functional groups at other positions

Functional Group Impact

The presence of the chloro and carbonitrile groups significantly influences the compound's chemical and potentially biological properties. The chloro group contributes to the compound's lipophilicity and offers a site for substitution reactions, while the carbonitrile group introduces polarity and hydrogen bond acceptor capabilities.

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